BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-[(2-
Methylpropoxy)methyl]oxirane: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-[(2-
Compound Name:
Methylpropoxy)methylloxirane

Cat. No. B1294520

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-[(2-Methylpropoxy)methyl]Joxirane (CAS No. 3814-55-9). Due to the limited
availability of experimentally derived public data, this document combines reported
experimental values with predicted spectroscopic data to offer a detailed characterization for
use in research and development.

Chemical Structure and Properties
o |[UPAC Name: 2-[(2-Methylpropoxy)methyl]oxirane

e Synonyms: Isobutyl glycidyl ether

e Molecular Formula: C7H1402

» Molecular Weight: 130.18 g/mol [1]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 2-[(2-
Methylpropoxy)methyl]oxirane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below
are the predicted *H and 3C NMR data.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift

Multiplicity Integration Assignment
(ppm)
~3.4-37 m 2H -O-CH2-CH(CH3)2
~3.1-35 m 1H Oxirane CH
~2.7-29 m 1H Oxirane CH2
~25-27 m 1H Oxirane CH:
~1.8-2.0 m 1H -CH2-CH(CHs)2
~0.9 d 6H -CH(CH3)2

Note: Experimental data suggests the oxirane ring protons appear in the range of 3.1 to 3.5
ppm.[1]

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (ppm) Assignment
~74.5 -O-CH2-CH(CHs)2
~71.0 Oxirane CH
~51.0 Oxirane CH2
~28.0 -CH2-CH(CH3)2
~19.0 -CH(CHs)2

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Bands

Wavenumber (cm~12) Intensity Assignment
~2960-2850 Strong C-H stretching (alkane)
) Symmetric oxirane ring
~1280-1230 Medium )
breathing[1]
~1100 Strong C-O-C stretching (ether)
i Asymmetric oxirane ring
~915, 840 Medium

stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

e Molecular lon (M+*): m/z = 130 (low intensity)[1]
o Base Peak: m/z = 57 (isobutyl cation, [CaHo]*)[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of
liquid samples, applicable to 2-[(2-Methylpropoxy)methyl]oxirane.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 2-[(2-
Methylpropoxy)methyl]Joxirane in a suitable deuterated solvent (e.g., CDCIs) to a final
volume of 0.6-0.7 mL in a clean, dry NMR tube.

 Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).

e Acquisition Parameters (*H NMR):

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.smolecule.com/products/s704956
https://www.smolecule.com/products/s704956
https://www.smolecule.com/products/s704956
https://www.benchchem.com/product/b1294520?utm_src=pdf-body
https://www.benchchem.com/product/b1294520?utm_src=pdf-body
https://www.benchchem.com/product/b1294520?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Number of scans: 16-32

[e]

o

Relaxation delay: 1-2 s

Pulse width: 30-45°

[¢]

[¢]

Spectral width: 0-12 ppm

e Acquisition Parameters (33C NMR):

[e]

Number of scans: 1024 or more (due to the low natural abundance of 13C)

[e]

Relaxation delay: 2-5 s

Pulse width: 30-45°

o

[¢]

Spectral width: 0-220 ppm

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired free induction decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol

o Sample Preparation: Place a drop of neat 2-[(2-Methylpropoxy)methyl]oxirane liquid
between two salt plates (e.g., NaCl or KBr) to form a thin film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Collect a background spectrum of the clean salt plates.

o

Mount the sample in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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e Processing: The instrument software automatically subtracts the background spectrum from
the sample spectrum to yield the final IR spectrum.

Visualizations
Structure-Spectroscopy Relationship

Figure 1. Relationship between the chemical structure of 2-[(2-Methylpropoxy)methyl]oxirane and its key spectroscopic signals.
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Caption: Structure-Spectroscopy Correlation Diagram.

Experimental Workflow for Spectroscopic Analysis
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Figure 2. Generalized experimental workflow for obtaining spectroscopic data of a liquid sample.
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-[(2-
Methylpropoxy)methylJoxirane: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1294520#spectroscopic-data-nmr-ir-of-
2-2-methylpropoxy-methyl-oxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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